4-Amino-3,4-dihydroisoquinolin-1(2H)-one
CAS No.: 124328-39-8
Cat. No.: VC21314788
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124328-39-8 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 4-amino-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12) |
| Standard InChI Key | XPRLKELCMYQPJW-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2C(=O)N1)N |
| Canonical SMILES | C1C(C2=CC=CC=C2C(=O)N1)N |
Introduction
Chemical Structure and Properties
4-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 124328-39-8) is a nitrogen-containing heterocyclic compound with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol. The compound features a partially saturated isoquinoline ring system with a carbonyl group at position 1 and an amino group at position 4.
Structural Identification
The compound can be identified using various spectroscopic methods, with the following key identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 4-amino-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12) |
| Standard InChIKey | XPRLKELCMYQPJW-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2C(=O)N1)N |
| Canonical SMILES | C1C(C2=CC=CC=C2C(=O)N1)N |
| PubChem Compound | 14317276 |
Table 1: Structural identifiers for 4-Amino-3,4-dihydroisoquinolin-1(2H)-one
Physical Properties
The physical properties of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one are crucial for understanding its behavior in various chemical and biological systems. Although comprehensive physical property data for this specific compound is limited in the available literature, we can examine related compounds to gain insights.
For instance, related compound 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide has been documented with the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 243.10 g/mol |
| Molecular Formula | C9H11BrN2O |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
| Flash Point | Not Available |
Table 2: Physical properties of the related compound 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide
Synthesis Methods
The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one and related compounds has been an area of significant research interest. Several methods have been developed for the preparation of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which can be adapted for the synthesis of the amino-substituted variant.
Ugi-4CR and Nucleophilic Substitution Reaction
A novel one-pot preparation of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been developed using a sequential Ugi-4CR (four-component reaction) and nucleophilic substitution reaction. This method involves the reaction of sulfonium salts, arylglyoxals, primary amines, and isocyanides to produce 3,4-dihydroisoquinolin-1(2H)-ones with yields ranging from 48% to 86% . The reaction proceeds via a tandem Ugi condensation and intramolecular nucleophilic substitution at room temperature in the presence of triethylamine (NEt3) .
Rhodium-Catalyzed Alkylation
Another significant synthesis method involves the rhodium-catalyzed alkylation of aromatic amides with N-vinylphthalimide. This approach utilizes an 8-aminoquinoline moiety as the directing group. In this reaction, N-vinylphthalimide functions as a 2-aminoethylating reagent, and the resulting alkylated products can be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation .
Castagnoli–Cushman Reaction
For the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives, the Castagnoli–Cushman reaction has been employed as an effective synthesis method. This approach has been utilized to create a collection of derivatives that were subsequently screened for antioomycete activity against Pythium recalcitrans .
Pharmacological Properties and Applications
The isoquinoline scaffold, including 4-Amino-3,4-dihydroisoquinolin-1(2H)-one and related derivatives, has demonstrated significant pharmacological potential across various therapeutic areas. Understanding these properties provides valuable insights into potential applications of this compound.
Enzyme Inhibitory Activities
Isoquinoline derivatives have shown remarkable enzyme inhibitory activities, suggesting potential therapeutic applications. Several studies have highlighted these properties:
Phosphodiesterase-4 Inhibition
Novel 1-phenyl-3,4-dihydro-isoquinoline scaffolds have demonstrated specific phosphodiesterase-4 (PDE-4) inhibitory activity. Among the compounds studied, one particular derivative (compound 15) exhibited the strongest inhibitory action in both in vitro and in vivo experiments, along with outstanding selectivity. This finding suggests potential for the development of new selective PDE-4 inhibitors .
Carbonic Anhydrase Inhibition
3,4-Dihydroisoquinoline-2(1-H)-sulphonamide derivatives have been identified as prominent carbonic anhydrase inhibitory agents. Enzyme-ligand X-ray studies have provided insights into the binding interactions, with compound 2 showing the most activity in forming a complex with human carbonic anhydrase II (hCAII). The interactions promoting human carbonic anhydrase IX (hCAIX) and human carbonic anhydrase XIV (hCAXIV) activity, as well as the selectivity of compound 6, have been analyzed through docking studies .
Acetylcholinesterase Inhibition
Isoquinoline derivatives have also demonstrated potential as acetylcholinesterase inhibitors. Many alkaloids of bis-benzylisoquinoline exhibit inhibition of acetylcholinesterase, with 1-Benzylisoquinoline compounds serving as a foundation for constructing potent acetylcholinesterase inhibitors. Compounds 10 and 13 in one study showed particularly prominent activity .
Antioomycete Activity
A collection of 3,4-dihydroisoquinolin-1(2H)-one derivatives synthesized via the Castagnoli–Cushman reaction have been screened for antioomycete activity against Pythium recalcitrans. The structure-activity relationship (SAR) studies revealed the necessity of the C4-carboxyl group and other structural requirements for activity . These findings provide crucial information for the design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents.
Angiogenic Inhibitory Activity
Isoquinoline derivatives have been designed, synthesized, and evaluated for thymidine phosphorylase and angiogenic inhibitory activity. Among synthesized compounds, specific analogs (KA-12 to 16) showed the most effective inhibitory angiogenic activity. These compounds were created and examined for their ability to prevent the thymidine phosphorylase enzyme in E. coli .
Structure-Activity Relationships
Understanding the relationship between the structural features of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one and its biological activities is essential for rational drug design and optimization.
Key Structural Features
The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as the core structure for various biologically active compounds. The amino group at position 4 in 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can significantly influence its pharmacological properties through hydrogen bonding and other interactions with biological targets.
Comparative Analysis with Related Compounds
Several related compounds have been studied, providing insights into the structure-activity relationships of this class of molecules:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 4-Amino-3,4-dihydroisoquinolin-1(2H)-one | C9H10N2O | 162.19 g/mol | Amino group at position 4 |
| 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide | C9H11BrN2O | 243.10 g/mol | Amino group at position 4, carbonyl at position 3, hydrobromide salt |
| 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one | C10H12N2O | 176.22 g/mol | Aminomethyl group at position 4, carbonyl at position 3 |
Table 3: Comparative analysis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one and related compounds
Three-Dimensional QSAR Studies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models have been conducted for related 3,4-dihydroisoquinolin-1(2H)-one derivatives. These studies have revealed valuable insights into the structural requirements for activity, such as the necessity of the C4-carboxyl group in certain derivatives active against P. recalcitrans .
Current Research and Future Directions
Research on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one and related compounds continues to evolve, with several promising directions for future investigation.
Synthesis Optimization
Current research focuses on developing more efficient and environmentally friendly methods for synthesizing 4-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. The one-pot synthesis method using sequential Ugi-4CR and nucleophilic substitution reactions represents a significant advancement in this area . Further optimization of reaction conditions and exploration of alternative reagents could improve yields and reduce environmental impact.
Structure Modification for Enhanced Activity
Structure modification studies aimed at enhancing the biological activities of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives represent another promising research direction. Potential modifications include:
-
Substitution at various positions of the aromatic ring
-
Modification of the amino group at position 4
-
Introduction of additional functional groups to enhance target specificity
-
Investigation of stereochemical effects on biological activity
Expansion of Pharmacological Applications
The diverse enzyme inhibitory activities observed in related isoquinoline derivatives suggest potential applications for 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in various therapeutic areas. Future research could focus on:
-
Development as PDE-4 inhibitors for inflammatory conditions
-
Exploration of potential as acetylcholinesterase inhibitors for neurodegenerative diseases
-
Investigation of antioomycete activity for agricultural applications
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Evaluation of potential anticancer activity through angiogenesis inhibition
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